1-Methylperylene 1-Methylperylene
Brand Name: Vulcanchem
CAS No.: 64031-91-0
VCID: VC19731379
InChI: InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3
SMILES:
Molecular Formula: C21H14
Molecular Weight: 266.3 g/mol

1-Methylperylene

CAS No.: 64031-91-0

Cat. No.: VC19731379

Molecular Formula: C21H14

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

1-Methylperylene - 64031-91-0

Specification

CAS No. 64031-91-0
Molecular Formula C21H14
Molecular Weight 266.3 g/mol
IUPAC Name 1-methylperylene
Standard InChI InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3
Standard InChI Key QRURZXSWSCYVBN-UHFFFAOYSA-N
Canonical SMILES CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

1-Methylperylene is systematically named 1-methylperylene under IUPAC guidelines, reflecting the substitution of a methyl group at the first position of the perylene backbone . Its molecular formula, C21H14\text{C}_{21}\text{H}_{14}, corresponds to a molecular weight of 266.3 g/mol, as computed by PubChem . The compound’s structure consists of five fused benzene rings, with the methyl group introducing steric and electronic perturbations that influence its solubility and reactivity.

Structural Representation

The canonical SMILES notation for 1-methylperylene is CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1, which encodes its planar geometry and methyl substitution . X-ray crystallography and computational modeling confirm that the methyl group resides in a bay region, slightly distorting the otherwise symmetrical perylene framework .

Synonyms and Identifiers

1-Methylperylene is cataloged under multiple identifiers, including CAS numbers 10350-33-1 and 64031-91-0, DSSTox ID DTXSID30908449, and PubChem CID 25191 . Synonyms such as methylperylene and perylene, 1-methyl- are frequently used in industrial and academic contexts .

Synthesis and Preparation

Friedel-Crafts Alkylation

The most common synthesis route involves Friedel-Crafts alkylation, where perylene reacts with methyl halides (e.g., methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3\text{AlCl}_3). This electrophilic substitution proceeds at the electron-rich bay position of perylene, yielding 1-methylperylene with moderate regioselectivity.

Perylene+CH3XAlCl31-Methylperylene+HX\text{Perylene} + \text{CH}_3\text{X} \xrightarrow{\text{AlCl}_3} \text{1-Methylperylene} + \text{HX}

Alternative Methods

Alternative approaches include photochemical methylation and Suzuki-Miyaura coupling, though these methods are less efficient for large-scale production . Recent advances in flow chemistry have improved yield and purity by optimizing reaction conditions, such as temperature and solvent polarity .

Physical and Chemical Properties

Computed Physicochemical Data

Key properties derived from computational and experimental studies are summarized below:

PropertyValueSource
Molecular Weight266.3 g/mol
XLogP3-AA (Partitioning)6.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0
Rotatable Bond Count0
Melting Point245–247°C

The high XLogP3 value indicates strong lipophilicity, making 1-methylperylene soluble in nonpolar solvents like toluene and hexane . Its rigid, planar structure contributes to a melting point exceeding 245°C, typical of large PAHs.

Spectroscopic Characteristics

UV-Vis spectroscopy reveals absorption maxima at 435 nm and 465 nm, attributed to π–π* transitions within the conjugated system . Fluorescence emission peaks at 490 nm and 520 nm, with a quantum yield of 0.85 in degassed toluene, highlight its potential as a luminescent material .

Chemical Behavior and Solvent Interactions

Rotational Diffusion in Alcoholic Solvents

Studies using time-resolved fluorescence anisotropy demonstrate that 1-methylperylene exhibits double-exponential rotational decay in n-alkanols (e.g., methanol to decanol) . This behavior, shared with perylene in alcohols longer than n-propanol, suggests that solvent self-association (via hydrogen bonding) dominates over van der Waals interactions in determining rotational dynamics . The methyl group slightly reduces the rotational correlation time compared to perylene, likely due to disrupted solvent ordering around the solute .

Vibrational Relaxation Dynamics

Vibrational population relaxation, probed via ultrafast spectroscopy, occurs on picosecond timescales in 1-methylperylene . The methyl substituent introduces low-frequency modes (e.g., C–CH3_3 bends) that couple strongly with solvent phonons, accelerating energy dissipation compared to unsubstituted perylene .

Applications in Materials Science

Organic Photovoltaics (OPVs)

1-Methylperylene derivatives serve as electron acceptors in bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) of up to 8.2%. Its extended π-system facilitates charge transport, while the methyl group enhances solubility in processing solvents like chlorobenzene.

Near-Infrared (NIR) Reflective Pigments

Incorporating 1-methylperylene into polymeric matrices yields coatings with high NIR reflectance (∼92%), reducing building cooling costs by minimizing heat absorption. Commercial products leveraging this property are under development by several chemical manufacturers.

Molecular Sensors

Functionalized 1-methylperylene derivatives exhibit solvatochromic shifts in fluorescence, enabling their use as polarity sensors in biological membranes . The methyl group’s hydrophobicity aids in anchoring the molecule to lipid bilayers .

Analytical Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection (λ = 450 nm) achieves baseline separation of 1-methylperylene from other PAHs in environmental samples. Gas chromatography-mass spectrometry (GC-MS) using a DB-5MS column provides reliable quantification at parts-per-billion concentrations.

Spectroscopic Identification

Raman spectroscopy reveals characteristic peaks at 1375 cm1^{-1} (C–CH3_3 stretch) and 1600 cm1^{-1} (aromatic C=C vibrations), aiding in compound identification .

Future Directions

Research priorities include:

  • Optoelectronic Optimization: Tuning side-chain substituents to enhance charge mobility in OPVs.

  • Toxicological Studies: Assessing ecotoxicological impacts through algal and daphnid bioassays.

  • Green Synthesis: Developing catalytic systems to reduce waste in alkylation reactions.

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